molecular formula C26H26O2 B14266703 [1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)- CAS No. 130629-90-2

[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-

Katalognummer: B14266703
CAS-Nummer: 130629-90-2
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: UUMDADIYZQHAPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- is an organic compound that belongs to the binaphthyl family. This compound is characterized by the presence of a binaphthyl core with a hydroxyl group at the 2-position and a hexyloxy group at the 2’-position. The binaphthyl structure is known for its chiral properties, making it a valuable component in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- typically involves the following steps:

Industrial Production Methods

Industrial production of [1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various alkyl or aryl derivatives.

Wirkmechanismus

The mechanism of action of [1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- is primarily based on its ability to interact with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- is unique due to its specific combination of a binaphthyl core with a hydroxyl and hexyloxy group, providing distinct chiral properties and reactivity that are valuable in various applications.

Eigenschaften

CAS-Nummer

130629-90-2

Molekularformel

C26H26O2

Molekulargewicht

370.5 g/mol

IUPAC-Name

1-(2-hexoxynaphthalen-1-yl)naphthalen-2-ol

InChI

InChI=1S/C26H26O2/c1-2-3-4-9-18-28-24-17-15-20-11-6-8-13-22(20)26(24)25-21-12-7-5-10-19(21)14-16-23(25)27/h5-8,10-17,27H,2-4,9,18H2,1H3

InChI-Schlüssel

UUMDADIYZQHAPI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.